molecular formula C24H24Br2 B8234412 1,4-bis(4-bromo-2,5-dimethylphenyl)-2,5-dimethylbenzene

1,4-bis(4-bromo-2,5-dimethylphenyl)-2,5-dimethylbenzene

Cat. No.: B8234412
M. Wt: 472.3 g/mol
InChI Key: GFKHYMZMLDLPTF-UHFFFAOYSA-N
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Description

4,4’-Dibromo-2,2’,2",5,5’,5"-hexamethyl-1,1’4’,1"-terphenyl: is a brominated aromatic compound with the molecular formula C18H12Br2 . This compound is characterized by its three benzene rings connected in a linear arrangement, with bromine atoms attached to the 4 and 4" positions and methyl groups at the 2, 2’, 2", 5, 5’, and 5" positions. It is commonly used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-2,2’,2",5,5’,5"-hexamethyl-1,1’:4’,1"-terphenyl typically involves the bromination of 2,2’,2",5,5’,5"-hexamethyl-1,1’:4’,1"-terphenyl. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the mixture in an organic solvent like chloroform or carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4,4’-Dibromo-2,2’,2",5,5’,5"-hexamethyl-1,1’:4’,1"-terphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .

Biology: In biological research, this compound can be used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules such as proteins and nucleic acids .

Medicine: Its brominated structure can be exploited for designing molecules with specific biological activities .

Industry: In the industrial sector, 4,4’-Dibromo-2,2’,2",5,5’,5"-hexamethyl-1,1’:4’,1"-terphenyl is used in the production of specialty chemicals, polymers, and advanced materials. It can also be used as an additive in the formulation of flame retardants .

Mechanism of Action

The mechanism of action of 4,4’-Dibromo-2,2’,2",5,5’,5"-hexamethyl-1,1’:4’,1"-terphenyl involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The methyl groups provide steric hindrance, affecting the binding affinity and specificity of the compound .

Comparison with Similar Compounds

    4,4’-Dibromo-1,1’4’,1"-terphenyl: Similar structure but lacks the methyl groups.

    2,2’,2",5,5’,5"-Hexamethyl-1,1’4’,1"-terphenyl: Similar structure but lacks the bromine atoms.

    4,4’-Dichloro-2,2’,2",5,5’,5"-hexamethyl-1,1’4’,1"-terphenyl: Similar structure with chlorine atoms instead of bromine.

Uniqueness: 4,4’-Dibromo-2,2’,2",5,5’,5"-hexamethyl-1,1’:4’,1"-terphenyl is unique due to the presence of both bromine and methyl groups, which impart distinct chemical and physical properties. The bromine atoms enhance its reactivity in substitution and reduction reactions, while the methyl groups provide steric hindrance and influence its interaction with biological targets .

Properties

IUPAC Name

1,4-bis(4-bromo-2,5-dimethylphenyl)-2,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Br2/c1-13-7-20(22-10-18(6)24(26)12-16(22)4)14(2)8-19(13)21-9-17(5)23(25)11-15(21)3/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKHYMZMLDLPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=C(C=C(C(=C2)C)Br)C)C)C3=C(C=C(C(=C3)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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